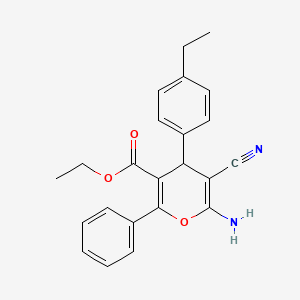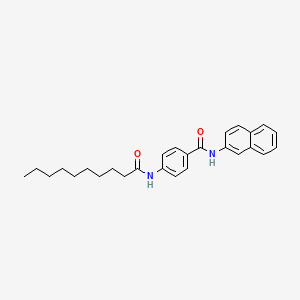![molecular formula C20H19N5O4S B11564191 2-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11564191.png)
2-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-METHYL-N-(3-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, a hydrazone linkage, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-METHYL-N-(3-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the condensation of 4-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazole moieties.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the methoxyphenyl and thiazole rings.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Various substituted hydrazones and thiazole derivatives can be formed.
Aplicaciones Científicas De Investigación
2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-METHYL-N-(3-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydrazone linkage and nitrophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness: The presence of both the nitrophenyl and thiazole moieties in 2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-METHYL-N-(3-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE distinguishes it from other similar compounds. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C20H19N5O4S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O4S/c1-12(14-7-9-17(29-3)10-8-14)23-24-20-21-13(2)18(30-20)19(26)22-15-5-4-6-16(11-15)25(27)28/h4-11H,1-3H3,(H,21,24)(H,22,26)/b23-12+ |
Clave InChI |
ZEOKVAIHSSEGOM-FSJBWODESA-N |
SMILES isomérico |
CC1=C(SC(=N1)N/N=C(\C)/C2=CC=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=C(SC(=N1)NN=C(C)C2=CC=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11564111.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11564115.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11564116.png)

![2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11564128.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564135.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11564139.png)
![2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11564144.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11564146.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11564160.png)
![4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11564162.png)
![(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11564163.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11564164.png)
